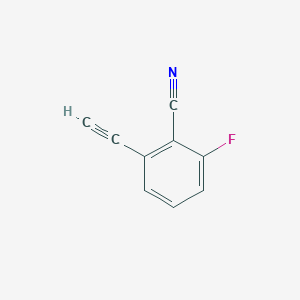

2-Ethynyl-6-fluorobenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethynyl-6-fluorobenzonitrile is a chemical compound with the molecular formula C9H4FN and a molecular weight of 145.13 . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, four hydrogen atoms, and one fluorine atom . The exact structure and arrangement of these atoms could not be found in the available resources.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. Its molecular weight is 145.13 , but other properties such as density, boiling point, melting point, and flash point are not specified .科学的研究の応用

Gas Sensing

One notable application of ethynylated derivatives is in the development of resistive-type carbon dioxide (CO2) gas sensors. For instance, ethynylated-thiourea derivatives, similar to 2-Ethynyl-6-fluorobenzonitrile, have been synthesized and utilized as sensing layers for CO2 detection. These compounds, when coated onto interdigitated electrodes, demonstrate significant sensitivity and rapid response to CO2 concentrations at room temperature. This attribute is primarily attributed to their ability for hydrogen-bonding interactions between the ethynylated-thiourea derivatives and CO2 analyte, indicating their potential in environmental monitoring and control systems (Daud, Wahid, & Khairul, 2019).

Synthesis Methodologies

This compound and its derivatives also play a critical role in synthetic chemistry. They have been used in the facile synthesis of various fluorinated aromatic compounds. For instance, the preparation of 2-bromo-3-fluorobenzonitrile demonstrates the utility of ethynylated compounds in halodeboronation reactions, offering a scalable and efficient route to synthesize aryl bromides and chlorides from aryl boronic acids. This method showcases the compound's versatility in facilitating the synthesis of complex molecules, which could have applications in pharmaceuticals, agrochemicals, and material science (Szumigala, Devine, Gauthier, & Volante, 2004).

Materials Science

In materials science, ethynylated compounds, including those similar to this compound, have contributed to the development of new materials with unique properties. For example, they have been incorporated into the structure of porous phenylacetylene silver salts, leading to materials with variable pore sizes and chemical functionalities. These materials have applications in catalysis, gas storage, and separation technologies, showcasing the compound's role in advancing materials with tailored properties for specific applications (Kiang, Gardner, Lee, Xu, & Lobkovsky, 1999).

作用機序

Target of Action

Given its structural similarity to benzonitrile , it may interact with similar biological targets

Mode of Action

Benzylic compounds, which include 2-ethynyl-6-fluorobenzonitrile, are known to undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The presence of the ethynyl and fluorine groups may influence these reactions, potentially altering the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Based on its structural similarity to benzonitrile , it may affect similar pathways

Pharmacokinetics

It is recommended to store the compound in an inert atmosphere at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability and, consequently, its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. As mentioned earlier, temperature and exposure to oxygen may affect its stability Other factors, such as pH and the presence of other substances, may also influence its action and efficacy

特性

IUPAC Name |

2-ethynyl-6-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4FN/c1-2-7-4-3-5-9(10)8(7)6-11/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMSVOAVTDLPCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC=C1)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2888655.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2888657.png)

![1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2888659.png)

![6-Methyl-2-[[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2888664.png)

![4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2888668.png)

![4-methoxy-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2888675.png)